AN-3485
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Overview
Description
AN-3485 is a benzoxaborole analog known for its role as a Toll-Like Receptor (TLR) inhibitor. It has shown significant potential in modulating immune responses by inhibiting various TLRs, including TLR2, TLR3, TLR4, and TLR5 . This compound has been studied for its anti-inflammatory properties and its ability to suppress the release of pro-inflammatory cytokines.
Mechanism of Action
Target of Action
AN-3485 primarily targets the Toll-Like Receptors (TLRs) . TLRs play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).
Mode of Action
This compound acts as an inhibitor of TLRs . It binds to these receptors and prevents their normal function, which is to trigger an immune response upon detection of PAMPs. The IC50 values, which represent the concentration of this compound required to inhibit the function of TLRs by 50%, range from 18 to 580 nM .
Biochemical Pathways
The inhibition of TLRs by this compound affects the downstream signaling pathways that are normally activated upon TLR engagement. These pathways lead to the production of various cytokines and chemokines, which are key players in the inflammatory response. By inhibiting TLRs, this compound can potentially modulate these inflammatory responses .
Result of Action
The primary result of this compound’s action is the modulation of the immune response. By inhibiting TLRs, this compound can potentially reduce inflammation, which could be beneficial in conditions where excessive or chronic inflammation is detrimental .
Biochemical Analysis
Biochemical Properties
AN-3485 is known to be a Toll-Like Receptor (TLR) inhibitor, with IC50 values ranging from 18 to 580 nM . TLRs are a type of protein that plays a key role in the innate immune system. They are single, membrane-spanning, non-catalytic receptors usually expressed in sentinel cells such as macrophages and dendritic cells, that recognize structurally conserved molecules derived from microbes .
Cellular Effects
This compound has been reported to inhibit Toll-like receptor-mediated inflammation in vitro and in vivo . This suggests that this compound can influence cell function by modulating inflammatory responses, which are often mediated by cell signaling pathways and can impact gene expression and cellular metabolism .
Molecular Mechanism
As a TLR inhibitor, it likely exerts its effects at the molecular level by binding to TLRs and preventing their activation . This could involve direct binding interactions with these receptors, leading to their inhibition and subsequent changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Given its role as a TLR inhibitor, it is likely that its effects would vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
As a benzoxaborole analog, it is likely that it interacts with various enzymes and cofactors and could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
Given its role as a TLR inhibitor, it is likely that it localizes to the cell membrane where TLRs are typically found
Preparation Methods
Synthetic Routes and Reaction Conditions: AN-3485 is synthesized through a series of chemical reactions involving benzoxaborole as a key intermediate. The synthesis typically involves the following steps:
Formation of Benzoxaborole Intermediate: The initial step involves the formation of benzoxaborole through a reaction between phenylboronic acid and an appropriate aldehyde or ketone.
Substitution Reaction: The benzoxaborole intermediate undergoes a substitution reaction with 2-chlorophenol in the presence of a base to form the desired product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Synthesis of Benzoxaborole Intermediate: This step is carried out in large reactors with controlled temperature and pressure conditions.
Substitution Reaction: The substitution reaction is scaled up, and the product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: AN-3485 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide and potassium carbonate are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted benzoxaborole compounds .
Scientific Research Applications
AN-3485 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Toll-Like Receptors and their role in immune responses.
Biology: Investigated for its effects on immune cells and cytokine production.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Comparison with Similar Compounds
AN-2690: Another benzoxaborole analog with antifungal properties.
AN-2728: A benzoxaborole compound used in the treatment of atopic dermatitis.
AN-8194: A benzoxaborole analog with potential anti-inflammatory effects
Uniqueness of AN-3485: this compound is unique due to its broad-spectrum inhibition of multiple Toll-Like Receptors, making it a versatile tool for studying immune responses and inflammation. Its ability to penetrate the skin and its potential for topical application further distinguish it from other similar compounds .
Properties
IUPAC Name |
[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-5-9(7-17)1-4-14(13)20-11-3-2-10-8-19-15(18)12(10)6-11/h1-6,18H,7-8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBFNKPCNPVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=C(C=C(C=C3)CN)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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